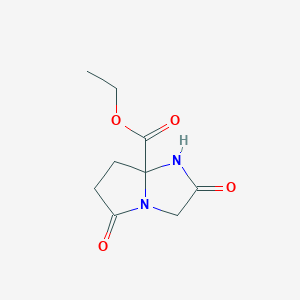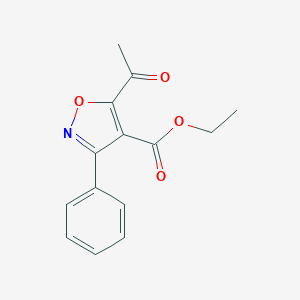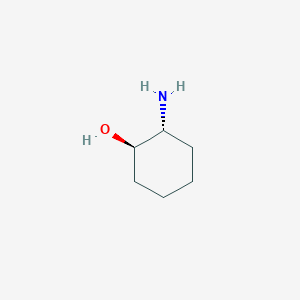
(2-(1H-pyrrol-1-yl)phényl)méthanol
Vue d'ensemble
Description
(2-(1H-pyrrol-1-yl)phenyl)methanol: is an organic compound with the molecular formula C11H11NO. It consists of a phenyl ring substituted with a pyrrole group and a methanol group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Applications De Recherche Scientifique
Chemistry: (2-(1H-pyrrol-1-yl)phenyl)methanol is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new materials and pharmaceuticals.
Biology: In biological research, this compound can be used to study the interactions between pyrrole-containing molecules and biological targets. It may also serve as a precursor for the synthesis of biologically active compounds.
Medicine: While specific medical applications of (2-(1H-pyrrol-1-yl)phenyl)methanol are not well-documented, its derivatives may have potential therapeutic uses. Research in this area is ongoing to explore its pharmacological properties.
Industry: In the industrial sector, (2-(1H-pyrrol-1-yl)phenyl)methanol can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it a versatile compound for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-(1H-pyrrol-1-yl)phenyl)methanol typically involves the reaction of 2-bromobenzyl alcohol with pyrrole in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atom is replaced by the pyrrole group. The reaction conditions often include the use of a polar aprotic solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the substitution reaction.
Industrial Production Methods: While specific industrial production methods for (2-(1H-pyrrol-1-yl)phenyl)methanol are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (2-(1H-pyrrol-1-yl)phenyl)methanol can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding alkane. This reaction typically involves the use of reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The phenyl ring in (2-(1H-pyrrol-1-yl)phenyl)methanol can undergo electrophilic aromatic substitution reactions. Common reagents for these reactions include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alkanes.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Mécanisme D'action
The mechanism of action of (2-(1H-pyrrol-1-yl)phenyl)methanol involves its interaction with specific molecular targets. The pyrrole group can engage in π-π interactions with aromatic systems, while the methanol group can form hydrogen bonds with other molecules. These interactions can influence the compound’s reactivity and binding affinity in various chemical and biological contexts.
Comparaison Avec Des Composés Similaires
(2-(1H-pyrrol-1-yl)phenyl)ethanol: Similar structure but with an ethyl group instead of a methanol group.
(2-(1H-pyrrol-1-yl)phenyl)amine: Similar structure but with an amine group instead of a methanol group.
(2-(1H-pyrrol-1-yl)phenyl)acetic acid: Similar structure but with an acetic acid group instead of a methanol group.
Uniqueness: (2-(1H-pyrrol-1-yl)phenyl)methanol is unique due to the presence of both a pyrrole group and a methanol group. This combination of functional groups imparts distinct reactivity and properties to the compound, making it valuable for various applications in research and industry.
Propriétés
IUPAC Name |
(2-pyrrol-1-ylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c13-9-10-5-1-2-6-11(10)12-7-3-4-8-12/h1-8,13H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMFMGYSILUCETA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)N2C=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30426855 | |
| Record name | [2-(1H-Pyrrol-1-yl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30426855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61034-86-4 | |
| Record name | [2-(1H-Pyrrol-1-yl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30426855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![(3aS,6S)-6-propan-2-yl-3,3a,4,6-tetrahydrofuro[3,4-c][1,2]oxazole](/img/structure/B150875.png)



